

A Comprehensive Technical Guide to the Pharmacokinetic Profile and Bioavailability of Paeoniflorin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeoniflorin (PF), a monoterpene glycoside, is the principal bioactive constituent isolated from the roots of Paeonia lactiflora Pall.[1][2]. It is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and cardiovascular-protective effects[1][2][3][4]. Despite its therapeutic potential, the clinical application of paeoniflorin is significantly hampered by its poor pharmacokinetic profile, most notably its very low oral bioavailability[4][5]. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of paeoniflorin, summarizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key processes to support further research and development.

Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of **paeoniflorin** are characterized by rapid absorption, wide distribution, extensive metabolism, and swift excretion[6][7].

Absorption and Bioavailability

Paeoniflorin exhibits poor oral absorption and consequently, very low bioavailability. Studies in rats have reported an absolute oral bioavailability ranging from 3% to 4%[5]. Similarly low



values of 3.2% to 3.8% have been observed[8]. One study calculated the absolute bioavailability in rats to be between 0.6% and 1.3%[9]. In humans, a pharmacokinetic study following oral administration of a Paeoniae Radix extract powder also indicated poor absorption[10].

Several key mechanisms contribute to this poor bioavailability[11]:

- Poor Permeability: As a hydrophilic glycoside, paeoniflorin has inherently low membrane permeability, primarily relying on passive diffusion for absorption[5][11]. In Caco-2 cell models, paeoniflorin's transport rate was found to be low[5].
- P-glycoprotein (P-gp) Efflux: Paeoniflorin is a substrate for the P-glycoprotein (P-gp) efflux transporter located on the apical surface of intestinal epithelial cells[9][12]. This transporter actively pumps paeoniflorin back into the intestinal lumen, thereby reducing its net absorption[9].
- Intestinal Metabolism: **Paeoniflorin** undergoes significant metabolism within the intestine, primarily hydrolysis by β -glucosidase enzymes from gut microbiota[11][13]. This presystemic metabolism reduces the amount of intact drug available for absorption.

Co-administration with P-gp inhibitors has been shown to significantly enhance **paeoniflorin**'s bioavailability. For instance, verapamil, a known P-gp inhibitor, increased the absorption and bioavailability of **paeoniflorin** in rats[9]. Similarly, sinomenine and peimine have been shown to increase the systemic exposure of **paeoniflorin** by inhibiting P-gp-mediated efflux and, in the case of peimine, also inhibiting CYP3A4 activity.[11][12][14][15].

Distribution

Following absorption, **paeoniflorin** is rapidly and widely distributed throughout the body. Studies in rats have shown its presence in the heart, liver, spleen, lung, kidney, brain, stomach, and intestine[5]. The volume of distribution at steady state (Vdss) in rats after intravenous administration has been reported in the range of 0.332 to 0.423 L/kg, indicating moderate tissue distribution[8]. **Paeoniflorin** can cross the blood-brain barrier, although its penetration is limited[5].

Metabolism



Paeoniflorin is extensively metabolized, with gut microbiota playing a crucial role[16][17]. The primary metabolic pathways include:

- Hydrolysis: The ester and glycoside bonds of paeoniflorin are hydrolyzed by intestinal bacteria to form metabolites such as paeonimetabolines and paeoniflorgenin (its aglycone)
 [5][18][19]. Benzoic acid has also been identified as a key metabolite generated by intestinal bacteria[16].
- Binding to Glucuronide: The parent compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation[5].

While gut flora is the primary site of metabolism, some metabolism may also occur in the liver and other organs[8][16]. Studies have suggested that **paeoniflorin** can inhibit the activity of cytochrome P450 enzymes, specifically CYP2C9[3]. Co-administration studies suggest it may also be a substrate for CYP3A4[12].

Excretion

Absorbed **paeoniflorin** is eliminated from the body rapidly, primarily through renal excretion into the urine[6][7][8]. After intravenous administration of a 5 mg/kg dose in rats, approximately 50.5% of the dose was recovered in the urine within 72 hours, while only 0.22% was found in the feces[8]. In contrast, after oral administration of the same dose, only 1.0% was excreted in urine and 0.08% in feces, further highlighting its poor absorption[8]. Biliary excretion also contributes to its elimination, accounting for about 6.9% of an intravenous dose and 1.3% of an oral dose in rats within 24 hours[8]. The total clearance (CLtot) is high, with reported values around 30 mL/min/kg in rats[8].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for **paeoniflorin** from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of **Paeoniflorin** in Rats



Admini stratio n Route	Dose (mg/kg)	T½ (min)	Cmax (µg/L)	Tmax (h)	AUC (μg·h/L)	CL (L/h/kg)	F (%)	Refere nce
Intrave nous	2.0	9.9	-	-	2401.0 (ng·h/ mL)	~1.87	-	[8][9]
Intraven ous	5.0	12.6	-	-	-	~1.82	-	[8]
Oral	5.0	-	-	-	-	-	3.2	[8]
Oral	10.0	-	-	-	82.3 (ng·h/m L)	145 (L/h/kg)	0.8	[9]
Oral	20.0	319.8	139.18	1.78	139.18	15.43	-	[15]
Oral (with Peimine)	20.0	852.6	244.98	5.14	3295.92	4.12	-	[12][15]

Note: Parameters are presented as mean values. Units and study conditions may vary between sources. F = Absolute Bioavailability.

Table 2: Pharmacokinetic Parameters of Paeoniflorin in Humans

Adminis tration Route	Dose	T½ (h)	Cmax (ng/mL)	Tmax (h)	CL (L/h)	Vd (L)	Referen ce
Intraven ous	18.3 - 54.1 mg	1.8 - 1.9	402.2 - 1081.0	-	10.4 - 11.3	16.8 - 18.1	[5]
Oral (Extract Powder)	108.18 mg (PF)	2.68	6.97	1.64	2625.71 (L/h)	10150.55 (L)	[10]



Note: Oral data reflects apparent clearance (CL/F) and apparent volume of distribution (Vd/F).

Detailed Experimental Protocols Protocol: In Vivo Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week and fasted overnight before the experiment with free access to water.
- Grouping and Administration: Rats are randomly divided into groups. For intravenous (IV) administration, **paeoniflorin** (e.g., 2 mg/kg) dissolved in saline is injected via the tail vein[9]. For oral (PO) administration, **paeoniflorin** (e.g., 20 mg/kg) is administered by gavage[9][15].
- Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[15][20].
- Plasma Preparation: Samples are immediately centrifuged at ~5000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis[20].
- Sample Analysis: Plasma concentrations of **paeoniflorin** are determined using a validated LC-MS/MS method (see Protocol 4.3).
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin®. Key parameters such as Cmax, Tmax, AUC, T½, CL, and Vd are calculated. Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral × DoselV) / (AUCIV × Doseoral) × 100.

Protocol: In Vitro Caco-2 Cell Permeability Assay

- Cell Culture: Caco-2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere. Cells are seeded onto Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment:



- AP-BL Transport (Absorption): The culture medium is removed, and the cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). Paeoniflorin solution in HBSS is added to the apical (AP) side, and fresh HBSS is added to the basolateral (BL) side.
- BL-AP Transport (Efflux): The paeoniflorin solution is added to the BL side, and fresh HBSS is added to the AP side.
- To investigate P-gp involvement, the experiment is repeated in the presence of a P-gp inhibitor like verapamil[9].
- Sample Collection: Aliquots are taken from the receiver chamber at specified time intervals (e.g., 30, 60, 90, 120 min) and replaced with fresh HBSS.
- Analysis: The concentration of paeoniflorin in the collected samples is quantified by LC-MS/MS.
- Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio (ER) is calculated as Papp (BL-AP) / Papp (AP-BL). An ER greater than 2 suggests active efflux[12].

Protocol: LC-MS/MS Quantification of Paeoniflorin in Plasma

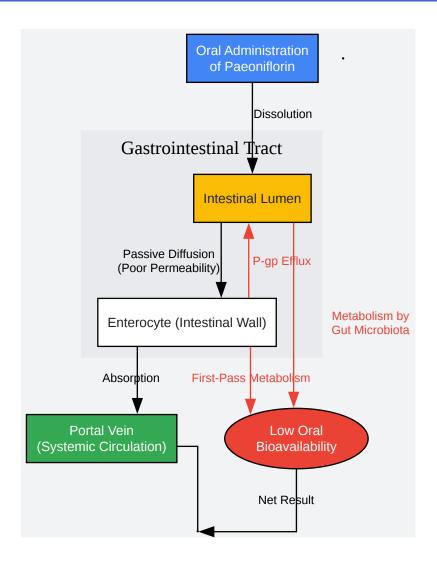
- Sample Preparation (Protein Precipitation): To a 50 μL plasma sample, add 150 μL of acetonitrile containing an internal standard (IS), such as tolbutamide or hyperoside[9][15].
 Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. The supernatant is collected for analysis[9][20].
- Chromatographic Conditions:
 - System: A UPLC or HPLC system coupled to a tandem mass spectrometer[9].
 - Column: A reverse-phase C18 column (e.g., Phenomenex Gemini® NX-C18, 4.6 × 100 mm, 3.0 μm) is commonly used[9][20].



- Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both often containing an additive like 0.1% formic acid or 5 mM ammonium acetate[9].
- Flow Rate: Typically 0.3 1.0 mL/min[9].
- Injection Volume: 2 20 μL[9][15].
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI), often in positive mode to detect ammonium adducts ([M+NH4]+) or negative mode[9].
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transitions: For paeoniflorin, precursor ions could be m/z 481 or 498 ([M+NH4]+), with product ions like m/z 327 or 121[15][21]. For the IS (e.g., hyperoside), the transition could be m/z 463.1 → 300.0[15].
- Validation: The method is fully validated according to regulatory guidelines for linearity, accuracy, precision, recovery, matrix effect, and stability[20]. The lower limit of quantification (LLOQ) is typically around 0.2-1.0 ng/mL[9][10].

Visualizations: Workflows and Pathways

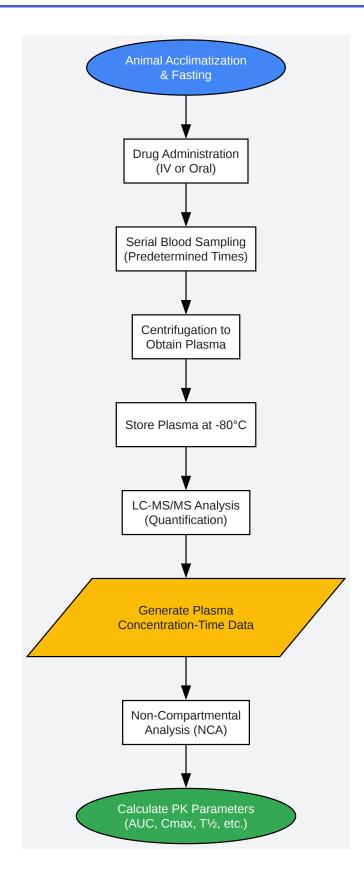




Click to download full resolution via product page

Caption: Factors contributing to the low oral bioavailability of paeoniflorin.

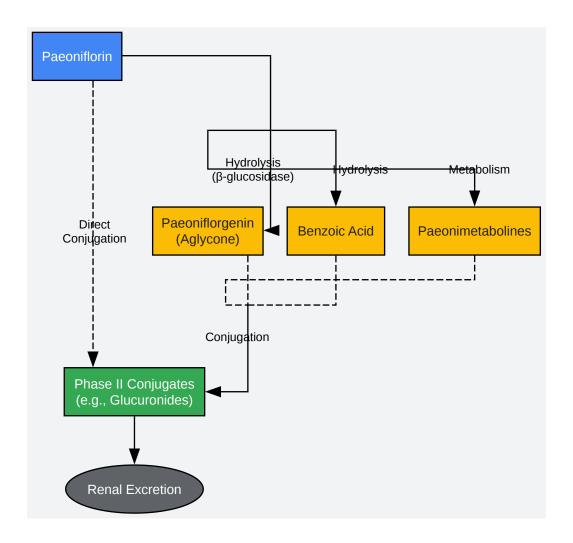




Click to download full resolution via product page

Caption: Experimental workflow for an in vivo pharmacokinetic study.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

Foundational & Exploratory





- 3. Mechanism of Paeoniflorin on ANIT-Induced Cholestatic Liver Injury Using Integrated Metabolomics and Network Pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 6. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and excretion of paeoniflorin in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Study of a Novel Paeoniflorin-Converting Enzyme from Cunninghamella blakesleeana PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic interaction of paeoniflorin and sinomenine: pharmacokinetic parameters and tissue distribution characteristics in rats and protein binding ability in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discover.library.noaa.gov [discover.library.noaa.gov]
- 18. Metabolism of Paeoniflorin and Related Compounds by Human Intestinal Bacteria [jstage.jst.go.jp]
- 19. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil PMC



[pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetic Profile and Bioavailability of Paeoniflorin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7979393#pharmacokinetic-profile-and-bioavailability-of-paeoniflorin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com